1-(4-fluorophenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(4-fluorophenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and an indazole core
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one involves several steps, including the protection of functional groups, coupling reactions, reduction reactions, and condensation reactions. The starting materials typically include 5,6-dimethoxy-4-hydroxyquinoline, TsCl, fluoronitrobenzene, and 1-(4-fluorophenyl)amino-carbonyl cyclopropane carboxylic acid . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
1-(4-fluorophenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups, using suitable reagents and conditions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand various biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-fluorophenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds, such as:
- 1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one
- 1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one
- 1-(4-fluorophenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-pyrazol-4-one
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C20H18FN3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(2-methoxyanilino)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C20H18FN3O2/c1-26-18-8-3-2-5-15(18)22-20-19-16(6-4-7-17(19)25)24(23-20)14-11-9-13(21)10-12-14/h2-3,5,8-12H,4,6-7H2,1H3,(H,22,23) |
InChI Key |
IRVGQMJUOFCPFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN(C3=C2C(=O)CCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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